N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-N',2,6-trimethyl-4-oxopyridine-3-carbohydrazide
Description
N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-N',2,6-trimethyl-4-oxopyridine-3-carbohydrazide is a synthetic compound characterized by a pyridine backbone substituted with chloro (Cl) and trifluoromethyl (CF₃) groups. These substituents are common in agrochemicals and pharmaceuticals due to their ability to enhance metabolic stability and target binding .
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-N',2,6-trimethyl-4-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2F6N6O2/c1-10-5-16(37)17(20(38)33-34(3)18-14(23)6-12(8-31-18)21(25,26)27)11(2)36(10)35(4)19-15(24)7-13(9-32-19)22(28,29)30/h5-9H,1-4H3,(H,33,38) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZOHCQXCWJRLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)C)C(=O)NN(C)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2F6N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801098923 | |
| Record name | 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-1,4-dihydro-2,6-dimethyl-4-oxo-3-pyridinecarboxylic acid 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801098923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400082-52-2 | |
| Record name | 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-1,4-dihydro-2,6-dimethyl-4-oxo-3-pyridinecarboxylic acid 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400082-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-1,4-dihydro-2,6-dimethyl-4-oxo-3-pyridinecarboxylic acid 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801098923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-N',2,6-trimethyl-4-oxopyridine-3-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has a molecular formula of C19H12ClF6N6O2 and a molecular weight of approximately 453.8 g/mol. Its structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H12ClF6N6O2 |
| Molecular Weight | 453.8 g/mol |
| Purity | Minimum 95% |
| CAS Number | [Pending] |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could influence receptor activity, particularly in pathways related to cancer and inflammation.
- Cell Cycle Regulation : The compound may affect cell cycle progression through modulation of cyclin-dependent kinases (CDKs).
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar pyridine derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines, including MIA PaCa-2 and A431 cells. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's potency by stabilizing the active conformation needed for receptor binding.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that derivatives with similar structural features exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor activity.
- In Vivo Studies : Animal models treated with similar pyridine derivatives displayed significant tumor regression compared to control groups, further supporting their potential as anticancer agents.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:
- Absorption : Rapid absorption post-administration.
- Distribution : High tissue distribution due to lipophilicity.
- Metabolism : Primarily hepatic metabolism with possible formation of active metabolites.
- Excretion : Renal excretion as unchanged drug and metabolites.
Comparison with Similar Compounds
Key Observations :
- Common Features : All compounds contain 3-chloro-5-(trifluoromethyl)pyridin-2-yl groups, which enhance lipophilicity and resistance to metabolic degradation .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values, favoring membrane permeability .
- Molecular Weight : The compound’s molecular weight (~600–650 g/mol) is higher than simpler analogs (e.g., T3D3842 at ~470 g/mol), which may impact bioavailability .
Research Findings on Bioactivity and Mechanisms
Predicted Mechanisms of Action (MOAs)
- Agrochemical Potential: Structural similarity to T3D3842 suggests herbicidal activity via inhibition of acetolactate synthase (ALS), a common target in pyridine-based herbicides .
- Antimicrobial Activity : Analogous to CAS 338397-67-4, the compound may disrupt microbial cell membranes or enzyme function, similar to pyoverdine siderophores in Pseudomonas .
- Antitumor Activity : Redox-cofactor BGCs in Pseudomonas produce lankacidin C analogs with antitumor properties; the compound’s pyridine core may interact with DNA topoisomerases .
Computational Predictions
- Docking Studies : Molecular docking (as in ) predicts strong binding to ALS (herbicidal target) and kinase domains (e.g., EGFR) due to trifluoromethyl-pyridine interactions .
Environmental and Toxicological Considerations
- Ecotoxicology: Similar compounds (e.g., T3D3842) exhibit low acute toxicity but may cause sublethal effects in non-target species at low concentrations .
- Degradation Pathways : Trifluoromethyl groups resist hydrolysis, leading to environmental persistence; however, microbial degradation via Pseudomonas pathways is plausible .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
